2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine
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Overview
Description
2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine is a synthetic organic compound that belongs to the class of thiazolylpyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring followed by the attachment of the pyrimidine moiety. The methanesulfinyl group can be introduced through sulfoxidation reactions. Common reagents used in these reactions include sulfur-containing compounds, halogenated intermediates, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the methanesulfinyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfinyl group would yield a sulfone derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methanesulfinyl)-4-[4-(phenyl)-1,3-thiazol-5-yl]pyrimidine
- 2-(Methanesulfinyl)-4-[4-(2-methylphenyl)-1,3-thiazol-5-yl]pyrimidine
Uniqueness
2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine may exhibit unique properties due to the presence of the 3-methylphenyl group, which can influence its biological activity, solubility, and overall chemical behavior compared to its analogs.
Properties
CAS No. |
917809-06-4 |
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Molecular Formula |
C15H13N3OS2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-(3-methylphenyl)-5-(2-methylsulfinylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H13N3OS2/c1-10-4-3-5-11(8-10)13-14(20-9-17-13)12-6-7-16-15(18-12)21(2)19/h3-9H,1-2H3 |
InChI Key |
WQEADEYGRUSIMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC=N2)C3=NC(=NC=C3)S(=O)C |
Origin of Product |
United States |
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